mPEG36-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MPEG36-NH2, also known as mPEG36-Amine, is a linear methoxy PEG reagent with a reactive amine (NH2) group . It reacts rapidly with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .

Synthesis Analysis

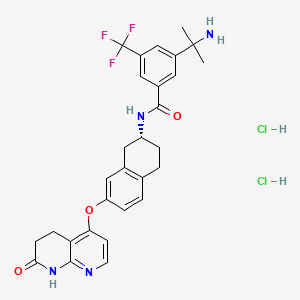

The synthesis of mPEG36-NH2 involves the reaction of the amine (NH2) group with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .Molecular Structure Analysis

The molecular formula of mPEG36-NH2 is C73H149NO36 . It is a linear methoxy PEG reagent with a reactive amine (NH2) group .Chemical Reactions Analysis

The primary chemical reaction involving mPEG36-NH2 is its reaction with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .Physical And Chemical Properties Analysis

MPEG36-NH2 has a molecular weight of 1616.95 g/mol . It appears as a white solid and should be stored at -5°C for long-term storage, avoiding light .Scientific Research Applications

Pegylation

m-PEG36-amine is used in pegylation, a process that involves the attachment of polyethylene glycol (PEG) to molecules and macrostructures, such as a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .

Drug Delivery

m-PEG36-amine is used in drug delivery systems. The PEGylation process can increase the molecular weight of the drug, reducing renal clearance, and improving the drug’s stability and solubility .

Surface Modification

m-PEG36-amine is used for the modification of acid-functionalized surfaces. This can improve the surface properties, such as resistance to protein absorption, which is particularly useful in biomedical applications .

Biomolecule Modification

m-PEG36-amine can be used for the modification of free carboxylic acid groups on biomolecules. This can improve the stability and solubility of these biomolecules, and reduce their immunogenicity .

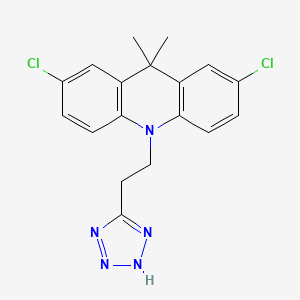

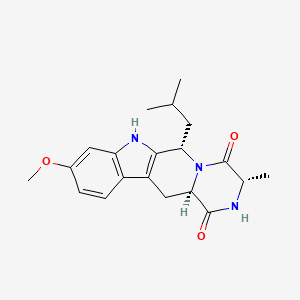

PROTAC Linker

m-PEG36-amine is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are used to degrade specific proteins within cells .

Reagent in Research

m-PEG36-amine is a water-soluble long-chain PEG reagent. It is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydrophilic PEG spacer increases solubility in aqueous media .

Future Directions

MPEG36-NH2 has potential applications in various fields. It can act as a linker for Antibody-Drug Conjugates (ADCs), improving the drug’s solubility and stability . It can passivate nanoparticle surfaces, including those of carbon nanotubes and graphene oxide . It can create a non-immune “stealth” coating for liposomes and micelles . It can increase the hydrodynamic volume of small molecules, including peptides and antibody fragments . It can also increase the water solubility of hydrophobic molecules .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRPPTSWMCRRFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H149NO36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1616.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG36-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)